molecular formula C20H22N2O3 B050621 N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine CAS No. 116729-30-7

N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine

Cat. No. B050621
M. Wt: 338.4 g/mol
InChI Key: RAHWBHSCAILHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine, also known as MDMPEA, is a synthetic compound that belongs to the family of phenethylamines. It has been used in scientific research to understand its mechanism of action and its potential therapeutic applications.

Mechanism Of Action

N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has also been shown to inhibit the reuptake of dopamine, which is involved in the regulation of reward and motivation. The exact mechanism of action of N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine is not fully understood, but it is thought to involve the modulation of neurotransmitter release and receptor signaling.

Biochemical And Physiological Effects

N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has been shown to produce a range of biochemical and physiological effects, including changes in mood, cognition, and perception. It has also been shown to increase locomotor activity and induce hyperthermia in animal models. N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has been shown to have a similar pharmacological profile to other phenethylamines, such as MDMA and mescaline.

Advantages And Limitations For Lab Experiments

N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has several advantages for lab experiments, including its high affinity for serotonin receptors and the dopamine transporter, which makes it a useful tool for studying the role of these receptors in the brain. However, N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has several limitations, including its potential for abuse and its lack of specificity for certain receptors. Additionally, the long-term effects of N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine on the brain and behavior are not fully understood.

Future Directions

There are several future directions for research on N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine, including its potential as a treatment for psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine on the brain and behavior. Finally, the development of more specific and selective compounds that target specific receptors may lead to the development of more effective treatments for psychiatric disorders.

Synthesis Methods

N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine can be synthesized using various methods, including the reduction of 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde with sodium borohydride, followed by the reaction with 5-methoxytryptamine in the presence of sodium hydride. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde with 5-methoxytryptamine in the presence of sodium hydride and palladium on carbon.

Scientific Research Applications

N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has been used in scientific research to understand its mechanism of action and its potential therapeutic applications. It has been shown to have affinity for serotonin receptors, particularly the 5-HT2A receptor. N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has also been shown to have a high affinity for the dopamine transporter, which suggests that it may have potential as a treatment for certain psychiatric disorders.

properties

CAS RN

116729-30-7

Product Name

N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C20H22N2O3/c1-23-15-6-7-18-17(10-15)14(11-22-18)8-9-21-12-16-13-24-19-4-2-3-5-20(19)25-16/h2-7,10-11,16,21-22H,8-9,12-13H2,1H3

InChI Key

RAHWBHSCAILHCG-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2CCNCC3COC4=CC=CC=C4O3

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNCC3COC4=CC=CC=C4O3

synonyms

BDT
N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine

Origin of Product

United States

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